molecular formula C6H11NO2 B15276247 (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol

(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol

Cat. No.: B15276247
M. Wt: 129.16 g/mol
InChI Key: JLDSSKFUWARVMM-UHFFFAOYSA-N
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Description

(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol is a heterocyclic compound that features a pyran ring with an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the pyran ring . Another method involves the use of N-heterocyclic carbene (NHC) precatalysts to facilitate the cyclization of enals and ketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Mechanism of Action

The mechanism of action of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5,6-Dihydro-2H-pyran-2-yl)methanol: Lacks the amino group but shares the pyran ring structure.

    (3,4-Dihydro-2H-pyran-2-yl)methanol: Similar structure but differs in the position of the double bond.

    (5-Amino-5,6-dihydro-2H-pyran-2-one): Contains a carbonyl group instead of a hydroxymethyl group.

Uniqueness

(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyran ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3-amino-3,6-dihydro-2H-pyran-6-yl)methanol

InChI

InChI=1S/C6H11NO2/c7-5-1-2-6(3-8)9-4-5/h1-2,5-6,8H,3-4,7H2

InChI Key

JLDSSKFUWARVMM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC(O1)CO)N

Origin of Product

United States

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